Isobutyl Palmitate
Description
Isobutyl palmitate (CAS 110-34-9) is a branched-chain fatty acid ester derived from palmitic acid (C16:0) and isobutyl alcohol. Its molecular formula is C₂₀H₄₀O₂, with a molecular weight of 312.53 g/mol. Structurally, it consists of a palmitic acid backbone esterified with an isobutyl group (2-methylpropyl), which confers unique physicochemical properties, such as low viscosity and enhanced solubility in non-polar matrices .
This ester is synthesized via esterification of palmitic acid with isobutyl alcohol or through transesterification of palmitoyl chloride with isobutyl alcohol, achieving yields of ~72% . It is widely utilized in biodiesel production due to its favorable low-temperature properties and in cosmetics as an emollient due to its non-greasy texture .
Properties
IUPAC Name |
2-methylpropyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIBJRXMHVZPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059386 | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-34-9 | |
| Record name | Isobutyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |
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| Record name | ISOBUTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Acid-Catalyzed Esterification
The conventional synthesis of isobutyl palmitate involves the esterification of palmitic acid with isobutanol in the presence of homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This exothermic reaction typically proceeds under reflux conditions (120–150°C) with continuous removal of water to shift the equilibrium toward ester formation. For instance, stannous oxalate, a solid acid catalyst, has been employed in analogous esterifications, achieving yields exceeding 85% under optimized conditions. The molar ratio of palmitic acid to isobutanol is critical, with a 1:4 ratio often yielding optimal conversion rates.
Reaction Conditions:
Transesterification Routes
Transesterification of methyl palmitate with isobutanol offers an alternative pathway, particularly in solvent-free systems. This method avoids the generation of water, simplifying purification. Lipase enzymes, such as immobilized Eversa Transform 2.0, have demonstrated efficacy in transesterification, achieving 90.1% conversion to isopropyl palmitate under mild conditions (55°C, 24 hours). Adapting this approach for this compound would require substituting isopropanol with isobutanol, leveraging the enzyme’s broad substrate specificity.
Enzymatic Synthesis Approaches
Lipase-Catalyzed Esterification
Enzymatic methods are gaining traction due to their sustainability and precision. A two-step process involving hydrolysis of palm stearin followed by esterification with isobutanol has been proposed. Eversa Transform 2.0 lipase immobilized on Lewatit VP OC 1600 achieved 78.8% protein fixation and 90.1% esterification efficiency in analogous reactions. Key parameters include:
Optimized Enzymatic Conditions:
Solvent-Free Systems
Enzymatic esterification in solvent-free systems reduces environmental impact and downstream processing costs. For example, a 91.0 wt% palmitic acid concentrate was esterified with isopropanol at 55°C for 24 hours, yielding 90.1% conversion. This method’s adaptability to isobutanol hinges on optimizing alcohol chain length and enzyme stability.
Industrial-Scale Production Techniques
Continuous Esterification Processes
Industrial production often employs continuous reactors to enhance efficiency. A typical setup involves feeding palmitic acid and isobutanol into a tubular reactor with inline water removal via distillation. Solid acid catalysts like SO₄²⁻/ZrO₂-Al₂O₃ enable catalyst reuse, reducing operational costs.
Industrial Parameters:
Fractional Crystallization for Purification
Post-synthesis purification via fractional crystallization in n-hexane at -5°C effectively isolates this compound from unreacted precursors. This step is critical for applications requiring high purity, such as pharmaceutical formulations.
Catalyst Systems and Reaction Optimization
Solid Acid Catalysts
Solid acids like stannous oxalate and sulfated metal oxides offer advantages over traditional catalysts, including recyclability and reduced corrosion. Stannous oxalate achieved 85% yield in iso-octyl palmitate synthesis at 150°C, a benchmark applicable to isobutyl variants.
Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) | Reusability |
|---|---|---|---|
| Stannous oxalate | 150 | 85 | >10 cycles |
| SO₄²⁻/ZrO₂-Al₂O₃ | 180 | 78 | >20 cycles |
| Lipase (immobilized) | 55 | 90 | >50 cycles |
Design of Experiments (DoE) for Optimization
Response Surface Methodology (RSM) and polynomial regression models are employed to optimize variables such as molar ratio, catalyst loading, and temperature. A 4-factor, 3-level DoE revealed that temperature and alcohol-to-acid ratio account for 62% of yield variability in esterification reactions.
Analytical Characterization
Scientific Research Applications
Chemical Properties and Overview
- Chemical Formula : CHO
- Molecular Weight : 312.54 g/mol
- Appearance : Colorless to almost colorless clear liquid
- Melting Point : 19 °C
- Purity : >97.0% (GC)
Cosmetic Applications
This compound is widely used in the cosmetic industry due to its emollient properties. It serves as a skin-conditioning agent, providing a smooth and soft texture to formulations.
Key Uses:
- Moisturizers : Enhances skin hydration and provides a non-greasy feel.
- Sunscreens : Acts as a solvent for UV filters, improving product stability.
- Makeup Products : Used in foundations and lipsticks to enhance spreadability.
Case Study:
A study published in the Journal of Cosmetic Science demonstrated that this compound improved the spreadability of sunscreen formulations while maintaining stability under UV exposure .
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its properties facilitate the solubilization of active ingredients, enhancing bioavailability.
Key Uses:
- Drug Delivery Systems : Serves as a carrier for lipophilic drugs.
- Topical Formulations : Used in ointments and creams to improve absorption.
Research Findings:
Research indicates that this compound can enhance the permeability of certain drugs through biological membranes, making it a valuable component in transdermal patches .
Food Industry Applications
This compound is also explored in the food industry, primarily as a flavoring agent and emulsifier.
Key Uses:
- Flavoring Agent : Used to enhance the sensory profile of food products.
- Emulsification : Helps stabilize oil-in-water emulsions.
Industrial Applications
Beyond cosmetics and food, this compound finds applications in industrial processes, particularly in the production of lubricants and biodiesel.
Key Uses:
- Biolubricants : Its biodegradable nature makes it suitable for environmentally friendly lubricants.
- Biodiesel Production : Used as a feedstock for biodiesel synthesis through transesterification processes.
Data Table: Applications of this compound
| Application Area | Specific Use | Benefits |
|---|---|---|
| Cosmetics | Emollient in creams | Enhances skin feel |
| Pharmaceuticals | Excipient in drug formulations | Improves bioavailability |
| Food Industry | Flavoring agent | Enhances taste |
| Industrial | Biolubricants | Environmentally friendly |
Mechanism of Action
Isobutyl palmitate exerts its effects primarily through its interaction with biological membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function . Additionally, as an ester, it can be hydrolyzed by esterases, releasing palmitic acid and isobutanol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Isopropyl Palmitate (CAS not specified)
- Molecular Formula : C₁₉H₃₈O₂
- Key Differences :
- Shorter branched chain (isopropyl vs. isobutyl) reduces molecular weight (298.51 g/mol) and slightly lowers melting point.
- Demonstrated superior pour point depression (-18°C) in palm oil methyl esters (biodiesel) compared to isobutyl palmitate (-15°C) .
- Common in cosmetic formulations (e.g., Deltyl, Lexol IPP) for its lightweight texture .
Ethyl Palmitate (CAS 628-97-7)
- Molecular Formula : C₁₈H₃₆O₂
- Key Differences: Linear ethyl group results in higher crystallinity, limiting its use in low-temperature biodiesel. Lower cetane number (73) compared to this compound (84.8), reducing combustion efficiency . Prominent in food flavorings (e.g., fruity notes in fermented beverages) .
Retinyl Palmitate (CAS 79-81-2)
- Molecular Formula : C₃₆H₆₀O₃
- Key Differences: A retinoid ester with vitamin A activity, unlike non-bioactive this compound. Used therapeutically for skin health and cancer prevention but poses toxicity risks at high doses (Hazard Class: Repr. 1B) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Cetane Number | Pour Point Depression (°C) | Viscosity (cP) | Applications |
|---|---|---|---|---|---|
| This compound | 312.53 | 84.8 | -15 | 12.3 | Biodiesel, cosmetics |
| Isopropyl Palmitate | 298.51 | N/A | -18 | 10.8 | Cosmetics, lubricants |
| Ethyl Palmitate | 284.48 | 73 | -9 | 14.5 | Food flavoring, biofuels |
| Methyl Palmitate | 270.45 | 85.1 | -6 | 16.2 | Biodiesel, industrial coatings |
Notes:
- Cetane numbers reflect combustion efficiency; higher values (e.g., this compound) improve ignition quality in biodiesel .
- Pour point depression is critical for biodiesel in cold climates; branched esters (isopropyl, isobutyl) outperform linear esters .
Research Findings
Biodiesel Performance
Biological Activity
Isobutyl palmitate, a fatty acid ester derived from palmitic acid and isobutanol, has garnered attention in various fields, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and its role in drug delivery systems.
This compound (C₁₆H₃₃O₂) is characterized by its long hydrocarbon chain, which contributes to its lipophilic nature. The compound is synthesized through the esterification of palmitic acid with isobutanol, typically catalyzed by acid catalysts. Its structure can be represented as follows:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Table 1: Antioxidant Activity of this compound
| Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | >10,000 |
| ABTS Radical Scavenging | 721.95 ± 9.93 |
| FRAP (Trolox Equivalent) | 39.64 ± 3.38 |
Note: IC50 represents the concentration required to inhibit 50% of the radical activity.
The DPPH assay indicated that while this compound showed limited scavenging ability (IC50 > 10,000 µg/mL), it exhibited significant activity in the ABTS assay (IC50 = 721.95 ± 9.93 µg/mL), suggesting its potential as an antioxidant agent .
Therapeutic Applications
This compound is not only a cosmetic ingredient but also shows promise in therapeutic applications :
- Drug Delivery Systems : Its lipophilic nature enhances the solubility of hydrophobic drugs, facilitating their absorption and bioavailability.
- Skin Penetration Enhancer : Studies indicate that fatty acid esters like this compound can act as penetration enhancers in transdermal drug delivery systems. This property is particularly beneficial for improving the efficacy of topical medications .
Case Studies
- Skin Irritation and Sensitization : A study assessed the skin compatibility of this compound when used in topical formulations. Results indicated low irritation potential, making it suitable for sensitive skin applications .
- Combination with Other Agents : In a formulation study, this compound was combined with quercetin to evaluate its antioxidant synergistic effects. The combination demonstrated enhanced radical scavenging activity compared to individual components .
Release Kinetics
The release kinetics of this compound from various formulations were studied to understand its behavior in practical applications:
Table 2: Release Kinetics of this compound
| Solvent | Release Constant (k) |
|---|---|
| Ethanol (50%) | |
| Water |
The release rates were significantly higher in ethanol-based formulations compared to water, indicating that solvent choice plays a crucial role in the bioavailability of this compound .
Q & A
Q. How can systematic review methodologies be applied to synthesize evidence on this compound’s applications or risks?
Q. Data Presentation Example
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Molar Ratio | 1:3 | 1:5 | 1:7 |
| Enzyme Loading (%) | 3 | 5 | 7 |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (h) | 4 | 6 | 8 |
Adapted from a 4-factor, 3-level DoE for ester synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
